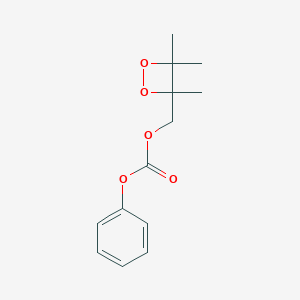
Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate, also known as TMDMC, is a versatile organic compound that has gained significant attention in the scientific community due to its potential applications in various fields. TMDMC is a cyclic carbonate that contains a phenyl group and a dioxetane ring, making it a unique and interesting compound for study.
Wissenschaftliche Forschungsanwendungen
Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate has a wide range of potential scientific research applications, including as a fluorescent probe for detecting reactive oxygen species and as a photoactivatable prodrug for cancer therapy. Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate has also been studied as a potential initiator for polymerization reactions and as a reagent for the synthesis of chiral compounds.
Wirkmechanismus
Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate's mechanism of action is related to its ability to undergo a photochemical reaction, resulting in the release of carbon dioxide and a highly reactive intermediate. This intermediate can then react with other molecules, leading to the formation of new compounds or the destruction of existing ones.
Biochemische Und Physiologische Effekte
Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate has been shown to have a variety of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells and to protect against oxidative stress. Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate has also been studied for its potential neuroprotective effects and as a treatment for Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate in lab experiments is its unique chemical structure, which allows for a wide range of potential applications. However, Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate's photochemical reactivity can also be a limitation, as it requires careful handling and storage to prevent unwanted reactions.
Zukünftige Richtungen
There are many potential future directions for research on Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate, including the development of new applications for its use as a fluorescent probe or photoactivatable prodrug. Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate could also be studied further for its potential as a neuroprotective agent or as a treatment for other diseases. Additionally, new synthesis methods could be developed to improve the yield and purity of Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate.
Synthesemethoden
Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate can be synthesized using a variety of methods, including the reaction of phenol with 3,4,4-trimethyl-3,4-dihydro-2H-pyran-2-one, followed by the reaction of the resulting compound with phosgene. Another method involves the reaction of phenol with 3,4,4-trimethyldioxetan-3-ol, followed by the reaction with phosgene. Both methods produce Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate in high yields and purity.
Eigenschaften
CAS-Nummer |
109123-69-5 |
|---|---|
Produktname |
Phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate |
Molekularformel |
C13H16O5 |
Molekulargewicht |
252.26 g/mol |
IUPAC-Name |
phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate |
InChI |
InChI=1S/C13H16O5/c1-12(2)13(3,18-17-12)9-15-11(14)16-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 |
InChI-Schlüssel |
YDTDFUOZISJPHJ-UHFFFAOYSA-N |
SMILES |
CC1(C(OO1)(C)COC(=O)OC2=CC=CC=C2)C |
Kanonische SMILES |
CC1(C(OO1)(C)COC(=O)OC2=CC=CC=C2)C |
Synonyme |
phenyl (3,4,4-trimethyldioxetan-3-yl)methyl carbonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



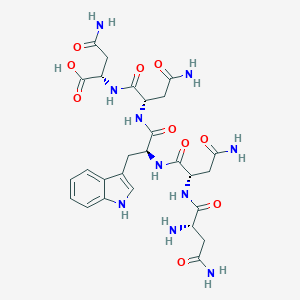
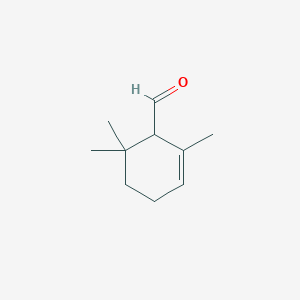
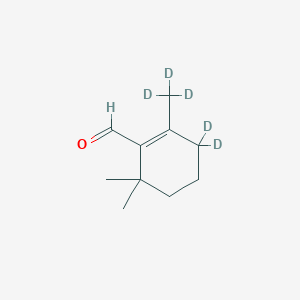
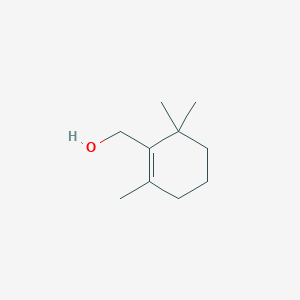
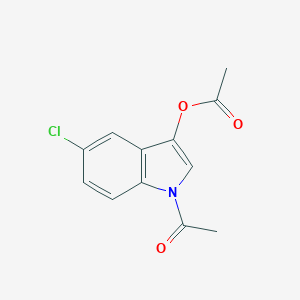
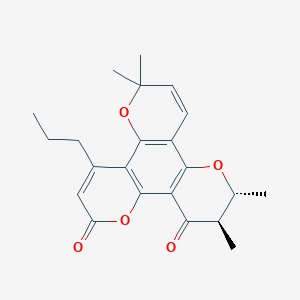
![Dibutylbis[(1-oxohexyl)oxy]stannane](/img/structure/B21988.png)
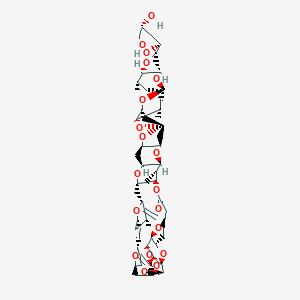


![(6R,7R)-Benzhydryl 3-(chloromethyl)-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B21998.png)


